molecular formula C19H16N4O2S B2677117 N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872702-16-4

N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2677117
CAS No.: 872702-16-4
M. Wt: 364.42
InChI Key: MVFXOPLUYZEGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of acetylphenyl, pyridazinyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones, which can be further modified to introduce the acetylphenyl and pyridinyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

    Substitution: Substitution reactions can introduce new groups into the molecule, allowing for the creation of derivatives with unique properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It may find use in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is unique due to the presence of both acetylphenyl and pyridinyl groups, which confer distinct chemical and biological properties

Biological Activity

N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide, identified by its CAS number 954590-12-6, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Molecular Formula : C23_{23}H19_{19}N5_5O2_2S2_2
  • Molecular Weight : 461.6 g/mol
  • Key Functional Groups : Acetylphenyl, pyridazine, thioacetamide

These structural characteristics contribute to its reactivity and biological properties, making it a candidate for various therapeutic applications.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Inhibition of Enzymes : The compound is believed to inhibit key enzymes involved in various metabolic pathways. For example, similar derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the context of neurodegenerative diseases like Alzheimer's disease .
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. It has been observed that related compounds enhance reactive oxygen species (ROS) levels in cancer cell lines, leading to increased apoptosis .
  • Antimicrobial Properties : Some derivatives of this class of compounds have demonstrated antimicrobial activity, which could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

Study TypeFindings
Enzyme Inhibition Demonstrated effective inhibition against AChE and BChE with varying IC50_{50} values, suggesting potential for treating Alzheimer's disease .
Anticancer Activity Induced apoptosis in cancer cell lines (HepG2, MDA-MB 231) via ROS generation; specific analogs showed higher potency than established chemotherapeutics .
Antimicrobial Tests Showed significant inhibition against various bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

  • Alzheimer's Disease Model : A study focused on the inhibition of BChE by acetamide derivatives found that specific modifications to the compound structure resulted in enhanced selectivity and potency against BChE, which is particularly relevant for Alzheimer's treatment strategies .
  • Cancer Cell Lines : Research involving human cancer cell lines demonstrated that the compound's ability to increase ROS levels led to significant reductions in cell viability, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-13(24)14-4-6-16(7-5-14)21-18(25)12-26-19-9-8-17(22-23-19)15-3-2-10-20-11-15/h2-11H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFXOPLUYZEGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.